PF-04447943 - 1082744-20-4

PF-04447943

Catalog Number: EVT-278950
CAS Number: 1082744-20-4
Molecular Formula: C20H25N7O2
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, also known as PF-04447943, is a selective inhibitor of the cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase-9A (PDE9A) enzyme. [, , , ] This compound plays a crucial role in scientific research by modulating cGMP signaling pathways, primarily within the central nervous system. [] Its high selectivity for PDE9A distinguishes it as a valuable tool for investigating the specific functions of this enzyme in various biological processes. [, ]

PF-04671536

  • Compound Description: PF-04671536 is a selective inhibitor of phosphodiesterase 8 (PDE8), an enzyme that degrades cyclic adenosine monophosphate (cAMP). [] Inhibition of PDE8 leads to increased intracellular cAMP levels, which can modulate various cellular processes.

Sildenafil Citrate

  • Compound Description: Sildenafil citrate, commonly known as Viagra, is a well-known inhibitor of phosphodiesterase 5 (PDE5). [] It is primarily recognized for its use in treating erectile dysfunction by enhancing nitric oxide signaling and increasing blood flow to the corpus cavernosum.

Hydroxyurea

  • Compound Description: Hydroxyurea is a medication primarily used in the treatment of sickle cell disease (SCD). [, ] It is thought to work by increasing fetal hemoglobin (HbF) production, thereby reducing the proportion of sickle hemoglobin (HbS) in red blood cells.
  • Relevance: Hydroxyurea holds relevance to PF-04447943 within the context of SCD research. Studies have investigated the combined effects of hydroxyurea and PF-04447943 in SCD mouse models, demonstrating their potential synergistic benefits in reducing vaso-occlusive crises. [] Although both compounds target different mechanisms within the pathophysiology of SCD, their combined use highlights a potential therapeutic strategy for this disease.

Donepezil

  • Compound Description: Donepezil is a medication classified as an acetylcholinesterase inhibitor (AChEI). [] It is commonly used in the treatment of Alzheimer's disease (AD) due to its ability to increase acetylcholine levels in the brain, a neurotransmitter crucial for cognitive function.
  • Relevance: Donepezil is relevant to PF-04447943 in the context of AD research. Both compounds have been investigated for their potential to improve cognitive function, although they target distinct pathways. [] While donepezil focuses on enhancing cholinergic signaling, PF-04447943 aims to modulate the NO/cGMP pathway. This comparison highlights the multifaceted approaches explored for developing novel AD therapies.

ELND005 (Scyllo-inositol)

  • Compound Description: ELND005, also known as scyllo-inositol, is an oral small molecule investigated as a potential disease-modifying agent for Alzheimer's disease (AD). [] It is thought to exert its effects by inhibiting the aggregation of beta-amyloid (Aβ), a key component of amyloid plaques found in the brains of individuals with AD.
Overview

PF-04447943 is a selective inhibitor of phosphodiesterase 9A, an enzyme that plays a critical role in the degradation of cyclic guanosine monophosphate. This compound has garnered attention for its potential therapeutic applications, particularly in neurological disorders such as Alzheimer's disease and other cognitive impairments. The compound's unique structure and mechanism of action make it a subject of interest in pharmacological research.

Source

PF-04447943 was developed through structure-based drug design and synthesized as part of efforts to identify potent inhibitors of phosphodiesterase 9A. The initial discovery involved the evaluation of various compounds for their ability to inhibit this enzyme effectively, leading to the identification of PF-04447943 as a promising candidate .

Classification

PF-04447943 is classified as a phosphodiesterase inhibitor, specifically targeting phosphodiesterase 9A. This classification places it within a broader category of drugs that modulate cyclic nucleotide signaling pathways, which are crucial for various physiological functions and have implications in numerous diseases.

Synthesis Analysis

Methods

The synthesis of PF-04447943 involves several key steps, primarily utilizing reactions such as Mitsunobu reactions and Knoevenagel condensations. The synthesis pathway typically starts with the reaction of Boc-protected amino compounds with substituted phenols, followed by deprotection to yield primary amines. These intermediates are then reacted with specific pyrazolo-pyrimidinone derivatives to form the final product.

Technical Details

  1. Step 1: Boc-protected 2-aminoethanol reacts with substituted phenols under Mitsunobu conditions.
  2. Step 2: Deprotection using trifluoroacetic acid yields amines.
  3. Step 3: The amines undergo further reactions with pyrazolo-pyrimidinone derivatives to form PF-04447943 .

This multi-step synthesis allows for the introduction of various substituents that can enhance the compound's potency and selectivity against phosphodiesterase 9A.

Molecular Structure Analysis

Structure

PF-04447943 has a complex molecular structure characterized by its pyrazolo-pyrimidine core, which is essential for its biological activity. The compound's specific arrangement of functional groups contributes to its binding affinity for phosphodiesterase 9A.

Data

The molecular formula for PF-04447943 is C₁₃H₁₅N₅O, with a molecular weight of approximately 245.30 g/mol. Crystallographic studies have provided insights into its three-dimensional conformation, revealing critical interactions with the enzyme's active site .

Chemical Reactions Analysis

Reactions

PF-04447943 undergoes various chemical reactions that are essential for its synthesis and biological activity. Key reactions include:

  1. Mitsunobu Reaction: Used to couple amines with phenolic compounds.
  2. Knoevenagel Condensation: Facilitates the formation of carbon-carbon double bonds in intermediates.
  3. Deprotection Reactions: Essential for activating functional groups necessary for further reactions or biological activity.

Technical Details

The efficiency of these reactions is influenced by factors such as temperature, solvent choice, and the presence of catalysts or protecting groups, which must be optimized to achieve high yields of PF-04447943 .

Mechanism of Action

Process

PF-04447943 exerts its pharmacological effects primarily through the inhibition of phosphodiesterase 9A, leading to increased levels of cyclic guanosine monophosphate in neuronal tissues. This increase enhances signaling pathways associated with neuroprotection and cognitive function.

Data

Experimental studies have demonstrated that PF-04447943 can significantly improve cognitive performance in animal models by modulating neurotransmitter systems influenced by cyclic guanosine monophosphate levels . Inhibition constants (IC50) for PF-04447943 against phosphodiesterase 9A have been reported in the nanomolar range, indicating high potency .

Physical and Chemical Properties Analysis

Physical Properties

PF-04447943 is typically presented as a white to off-white solid, with solubility profiles that vary depending on the solvent used. Its melting point and stability under various conditions are critical parameters assessed during formulation development.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH or light exposure. Its reactivity profile includes potential interactions with nucleophiles due to the presence of electrophilic sites within its structure .

Applications

Scientific Uses

PF-04447943 has been investigated primarily for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to enhance cognitive function through modulation of cyclic nucleotide signaling pathways positions it as a candidate for further clinical development.

Additionally, research continues into its effects on other neurological conditions, exploring its role in synaptic plasticity and memory formation . The compound serves as a valuable tool in studying phosphodiesterase biology and developing novel therapeutic strategies targeting cognitive decline.

Properties

CAS Number

1082744-20-4

Product Name

PF-04447943

IUPAC Name

6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C20H25N7O2

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C20H25N7O2/c1-13-10-26(12-17-21-5-2-6-22-17)11-16(13)18-24-19-15(20(28)25-18)9-23-27(19)14-3-7-29-8-4-14/h2,5-6,9,13-14,16H,3-4,7-8,10-12H2,1H3,(H,24,25,28)/t13-,16-/m1/s1

InChI Key

IWXUVYOOUMLUTQ-CZUORRHYSA-N

SMILES

CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5

Solubility

Soluble in DMSO

Synonyms

PF-04447943; PF 04447943; PF04447943; PF-4447943; PF 4447943; PF4447943.

Canonical SMILES

CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.